Product packaging for Exaluren disulfate(Cat. No.:CAS No. 2244622-33-9)

Exaluren disulfate

Cat. No.: B2421751
CAS No.: 2244622-33-9
M. Wt: 678.7 g/mol
InChI Key: WYGVCSNIMZZOIT-BPQPGTHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Nonsense Mutation-Associated Genetic Disorders

A nonsense mutation is a specific type of point mutation in a DNA sequence that results in a premature termination codon (PTC), or a "stop" signal, within the transcribed messenger RNA (mRNA). numberanalytics.comwikipedia.org This premature signal halts the process of translation, leading to the production of a truncated, incomplete, and often nonfunctional protein. numberanalytics.comnih.gov These mutations are a significant cause of inherited diseases, accounting for an estimated 10% to 15% of all genetic disorders. numberanalytics.comnih.gov

The functional consequence of a nonsense mutation depends heavily on the specific gene affected and the location of the mutation. wikipedia.org The resulting truncated proteins frequently lack critical domains necessary for their normal function, leading to a loss-of-function phenotype. numberanalytics.com In some instances, these shortened proteins can be toxic to the cell. nih.gov To prevent the synthesis of these potentially harmful proteins, cells have a surveillance mechanism known as nonsense-mediated mRNA decay (NMD), which detects and degrades mRNA transcripts containing PTCs. nih.govnih.gov

A wide array of genetic diseases are associated with nonsense mutations. wikipedia.orgnumberanalytics.com The severity and nature of the disease are dictated by the role of the protein that is no longer being produced in its complete form.

Interactive Table: Examples of Genetic Disorders Caused by Nonsense Mutations

DiseaseAffected GeneConsequence of Mutation
Cystic Fibrosis CFTRApproximately 10% of cases are due to nonsense mutations, leading to a non-functional CFTR protein, an ion channel. numberanalytics.comwikipedia.orgbiologyonline.com
Duchenne Muscular Dystrophy (DMD) DMDAround 15% of cases are attributed to nonsense mutations in the gene for the dystrophin protein. numberanalytics.combiologyonline.com
Cystinosis CTNSAbout 12% of cases are caused by nonsense mutations in the gene encoding the cystinosin lysosomal transporter. nih.gov
Beta-thalassemia HBBNonsense mutations in the beta-globin gene can cause this blood disorder. numberanalytics.combiologyonline.com
Hurler Syndrome IDUACaused by nonsense mutations in the gene that codes for the alpha-L-iduronidase enzyme. wikipedia.orgbiologyonline.com
Usher Syndrome USH2AMutations like p.E767X introduce premature stop codons, leading to a nonfunctional usherin protein, crucial for hearing and vision. nih.gov

Overview of Therapeutic Strategies Employing Translational Readthrough

Given that nonsense mutations disrupt protein synthesis at the translation stage, a primary therapeutic strategy is to encourage the ribosome—the cell's protein-making machinery—to bypass the erroneous premature stop codon. eunet-innochron.eu This process is known as translational readthrough. nih.govnih.gov The goal is to restore the production of a full-length, functional protein, even if at reduced levels, which may be sufficient to lessen the symptoms of the disorder. eunet-innochron.eu

Under normal physiological conditions, a low level of basal translational readthrough can occur, where a near-cognate transfer RNA (tRNA) outcompetes the translation termination factors at the stop codon, allowing translation to continue. nih.govnih.gov Therapeutic readthrough strategies aim to enhance this natural process pharmacologically using small molecules often referred to as translational readthrough-inducing drugs (TRIDs). eunet-innochron.eumdpi.com

Several classes of compounds have been investigated for their ability to induce readthrough. The first to be identified were aminoglycoside antibiotics. nih.gov These molecules can bind to the ribosome and increase the rate of misreading the PTC, allowing for the insertion of an amino acid and the continuation of protein synthesis. mdpi.com Other approaches under investigation include the use of suppressor tRNAs and inhibitors of the NMD pathway to increase the amount of available mRNA transcript for translation. eunet-innochron.eunih.gov The combination of readthrough-inducing drugs with NMD inhibitors is also being explored as a potential therapeutic enhancement. nih.gov

Classification and Design Rationale for ELX-02 Disulfate as a Eukaryotic Ribosome-Selective Glycoside

ELX-02 disulfate is classified as a synthetic eukaryotic ribosome-selective glycoside (ERSG). medchemexpress.comglpbio.comtargetmol.com It is a novel, non-antibiotic aminoglycoside analog specifically engineered for the treatment of genetic diseases arising from nonsense mutations. tandfonline.comeloxxpharma.com

The design of ELX-02 was based on hypotheses concerning the off-target toxicities associated with conventional aminoglycoside antibiotics like gentamicin (B1671437) and G418. eloxxpharma.com These older aminoglycosides, while capable of inducing readthrough, have limited clinical use for this purpose due to significant side effects. The design rationale for ELX-02 was to create a molecule with a more favorable therapeutic profile by selectively targeting the appropriate ribosomes. vulcanchem.com

The key objectives of its chemical design were to:

Reduce affinity for prokaryotic ribosomes: This modification aims to eliminate the antibacterial activity, which is an unnecessary and potentially complicating feature for treating a genetic disorder. eloxxpharma.comvulcanchem.com

Decrease binding to eukaryotic mitochondrial ribosomes: The toxicity of traditional aminoglycosides is often linked to their effect on mitochondria, which have ribosomes similar to those in prokaryotes. By reducing its affinity for mitochondrial ribosomes, ELX-02 was designed to have a better safety profile. eloxxpharma.comvulcanchem.com

Maintain or enhance interaction with cytosolic eukaryotic ribosomes: The primary therapeutic action occurs at the cytosolic ribosomes where protein synthesis takes place. ELX-02 was optimized to bind to these ribosomes to effectively induce the readthrough of premature stop codons. eloxxpharma.comvulcanchem.com

By interacting with the eukaryotic ribosome, ELX-02 changes the ribosome's ability to distinguish between different tRNAs, increasing the likelihood that a near-cognate tRNA will be inserted at the PTC. eloxxpharma.comvulcanchem.com This action allows the ribosome to continue translation, leading to the production of a full-length protein. nih.gov Furthermore, this readthrough activity can also lead to a decrease in NMD, which increases the available pool of the mRNA transcript for protein production. tandfonline.comeloxxpharma.com Preclinical research has shown that ELX-02 can induce the production of functional full-length proteins in models of cystic fibrosis and cystinosis. tandfonline.comeloxxpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42N4O18S2 B2421751 Exaluren disulfate CAS No. 2244622-33-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGVCSNIMZZOIT-BPQPGTHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N4O18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Dissection of Elx 02 Disulfate S Action at the Molecular Level

ELX-02 Disulfate Interaction with the Ribosomal Apparatus for Premature Termination Codon Suppression

The primary therapeutic action of ELX-02 disulfate originates from its direct interaction with the ribosome, the cellular machinery responsible for protein synthesis. nih.govtandfonline.com

Molecular Binding to Eukaryotic Ribosomes

ELX-02 disulfate, also known as NB-124, is designed to selectively bind to the decoding site (A-site) within the small subunit of eukaryotic ribosomes. eloxxpharma.commdpi.com This binding is a critical first step in its mechanism of action. vulcanchem.com The A-site is where the ribosome decodes the mRNA sequence and selects the corresponding aminoacyl-transfer RNA (tRNA). mdpi.com By interacting with this site, ELX-02 influences the accuracy of this decoding process. eloxxpharma.com The compound was specifically developed to have a high affinity for eukaryotic cytosolic ribosomes. researchgate.neteloxxpharma.com Studies have shown that ELX-02 preferentially binds to the eukaryotic ribosome, which is key to its function in promoting the readthrough of premature stop codons. researchgate.netresearchgate.net For instance, in DMS-114 cells, which have a nonsense mutation in the TP53 gene, ELX-02's binding to the A-site facilitates significant readthrough of the UGA stop codon. mdpi.com

ELX-02 Disulfate-Induced Ribosomal Conformational Perturbations and Decoding Fidelity

Upon binding to the ribosomal A-site, ELX-02 disulfate induces conformational changes in the ribosome. isrctn.com This structural alteration reduces the ribosome's ability to discriminate between a cognate tRNA (the correct one for the codon) and a near-cognate aminoacyl-tRNA. eloxxpharma.comvulcanchem.com This decrease in decoding fidelity at the site of a premature termination codon increases the likelihood that a near-cognate tRNA will be incorporated, allowing protein synthesis to continue past the erroneous stop signal. eloxxpharma.comtandfonline.com This process ultimately leads to the production of a full-length protein. nih.gov While it reduces fidelity at premature stop codons, studies suggest that ELX-02 maintains fidelity at native stop codons, preventing the synthesis of abnormally long proteins. tandfonline.comcysticfibrosisnewstoday.comresearchgate.net The interaction stabilizes critical adenosine (B11128) residues within the ribosome in a conformation that is conducive to read-through. isrctn.com

Role of ELX-02 Disulfate in Nonsense-Mediated mRNA Decay (NMD) Pathway Modulation

In addition to its direct effect on the ribosome, ELX-02 disulfate also influences the stability of mRNA transcripts containing nonsense mutations by modulating the NMD pathway.

Interactions with NMD Pathway Components (e.g., SMG1 inhibition)

Research suggests that ELX-02 disulfate may also interact with components of the NMD pathway, such as the SMG1 kinase. nih.govuniroma1.it Some studies indicate that ELX-02 disulfate can inhibit SMG1, a key protein in the NMD process. nih.govuniroma1.itresearchgate.net By inhibiting SMG1, ELX-02 would further suppress NMD, leading to increased levels of the target mRNA. uniroma1.it Combination therapies using ELX-02 with other NMD inhibitors have been explored to maximize the rescue of functional protein. mdpi.comnih.govuu.nl However, some studies have found no cooperative effect between ELX-02 and an NMD inhibitor, suggesting the mechanism may be complex and potentially mutation-specific. mdpi.com

Comparative Analysis of ELX-02 Disulfate's Ribosomal Selectivity Against Prokaryotic and Mitochondrial Ribosomes

A key design feature of ELX-02 disulfate is its selectivity for eukaryotic cytosolic ribosomes over prokaryotic and mitochondrial ribosomes. vulcanchem.comtandfonline.com This selectivity is a significant advancement over traditional aminoglycoside antibiotics, which can have off-target effects due to their interaction with these other ribosome types. nih.govresearchgate.net

The structural design of ELX-02 was intentionally optimized to reduce its affinity for prokaryotic and mitochondrial ribosomes. tandfonline.comresearchgate.neteloxxpharma.com This reduced binding affinity translates to lower antibacterial activity and a more favorable safety profile compared to conventional aminoglycosides like gentamicin (B1671437). researchgate.netnih.gov The higher specificity for the eukaryotic ribosome is intended to mitigate toxicities, such as nephrotoxicity and ototoxicity, which are associated with the off-target binding of aminoglycosides to mitochondrial ribosomes. nih.govresearchgate.net This enhanced selectivity allows for potentially greater therapeutic efficacy in treating genetic diseases caused by nonsense mutations while minimizing adverse effects. researchgate.net

Interactive Data Table: Ribosomal Selectivity Profile

Ribosome TypeELX-02 AffinityImplication
Eukaryotic CytosolicHighTherapeutic read-through of premature termination codons. researchgate.neteloxxpharma.com
ProkaryoticLowReduced antibacterial activity. tandfonline.comnih.gov
Eukaryotic MitochondrialLowMitigation of off-target toxicities (e.g., ototoxicity, nephrotoxicity). tandfonline.comnih.gov

Preclinical Assessment of Elx 02 Disulfate Efficacy in Translational Readthrough

In Vitro Studies on Cellular Models of Genetic Disorders

ELX-02 disulfate is an investigational synthetic aminoglycoside designed to enable the readthrough of premature termination codons (PTCs) in messenger RNA (mRNA), a process that can restore the production of full-length, functional proteins in certain genetic disorders. medkoo.commedchemexpress.com Its efficacy has been evaluated in various preclinical in vitro models. eloxxpharma.comtandfonline.com ELX-02 functions by binding to the decoding site in the small subunit of the eukaryotic ribosome, which reduces the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-transfer RNAs. eloxxpharma.comtandfonline.com This action increases the likelihood that an amino acid will be inserted at the site of a nonsense mutation, allowing translation to continue and produce a full-length protein. eloxxpharma.comtandfonline.com Furthermore, this readthrough mechanism can lead to a decrease in nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that typically degrades mRNAs containing PTCs, thereby increasing the available pool of transcripts for protein synthesis. tandfonline.comvulcanchem.com

Cystic Fibrosis is a monogenic hereditary disorder where approximately 10-12% of cases are caused by nonsense mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. eloxxpharma.comtandfonline.com These mutations result in the production of a truncated, non-functional CFTR protein. tandfonline.com ELX-02 has been extensively studied in multiple CF preclinical models to assess its ability to restore CFTR protein function. eloxxpharma.comtandfonline.comvulcanchem.com

Studies on human bronchial epithelial (HBE) cells with CFTR nonsense mutations have demonstrated the potential of ELX-02 to restore CFTR function. In HBE cells heterozygous for the F508del and G542X mutations, ELX-02 treatment resulted in a dose-related increase in short-circuit current, a measure of ion transport and CFTR activity. biospace.com This indicates a restoration of the CFTR protein's functional capabilities in the primary cells affected in CF lung disease. biospace.comnih.gov Specifically, in bronchial epithelial cells from a patient with a G542X mutation, treatment with ELX-02, particularly in combination with correctors like VX-809 and VX-445, led to a significant recovery of CFTR channel function. mdpi.comsquarespace.com

Functional Restoration in G542X/1717-1G>A Patient Bronchial Epithelial Cells

TreatmentMean Short-Circuit Current (µA/cm²)Key Finding
ControlNear NegligibleBaseline shows minimal CFTR function.
ELX-02~1.0Significant increase in CFTR function over control.
ELX-02 + VX-809 + VX-445~1.9Combination with correctors further enhances functional rescue. mdpi.com

Fischer Rat Thyroid (FRT) cells are a widely used model system for studying ion channel function. When these cells were engineered to express CFTR with specific nonsense mutations, such as G542X and R1162X, ELX-02 treatment led to a dose-dependent increase in transmembrane currents. biospace.com Further studies on FRT cells expressing the G550X-CFTR mutation showed that after treatment with ELX-02 and CFTR correctors, the rescued CFTR function reached 20-40% of the wild-type level. medkoo.comnih.govnih.gov This significant level of functional restoration highlights the potential of ELX-02 to produce highly active CFTR protein. nih.govnih.gov The research indicated that readthrough of the G550X mutation results in the insertion of a tryptophan residue, creating a G550W-CFTR protein variant with gain-of-function properties, including increased sensitivity to protein kinase A (PKA) and a higher channel open probability compared to wild-type CFTR. nih.govresearchgate.net

ELX-02 Efficacy in FRT Cells Expressing CFTR Nonsense Mutations

Cell LineTreatmentObserved EffectReference
FRT cells with G542X-CFTRELX-02Dose-dependent increase in transmembrane currents. biospace.com
FRT cells with R1162X-CFTRELX-02Dose-dependent increase in transmembrane currents. biospace.com
FRT cells with G550X-CFTRELX-02 + CFTR CorrectorsRestoration of CFTR function to 20-40% of wild-type levels. nih.govnih.gov

Patient-derived organoids (PDOs), particularly intestinal organoids, serve as a robust translational model for CF. researchgate.nethuborganoids.nl The efficacy of ELX-02 has been demonstrated through forskolin-induced swelling (FIS) assays in these organoids, where swelling is dependent on CFTR function. biospace.comnih.gov In PDOs homozygous for the G542X mutation or heterozygous with a second minimally functional allele, ELX-02 induced a significant, dose-dependent increase in CFTR activity. biospace.comnih.govresearchgate.net The level of functional increase was comparable to that seen with the approved CFTR modulator combination tezacaftor/ivacaftor (B1684365) in F508del homozygous PDOs. nih.govresearchgate.net

When comparing different nonsense mutations, treatment with ELX-02 resulted in significantly greater forskolin-induced swelling in G550X PDOs compared to G542X PDOs. nih.govresearchgate.net The cumulative swelling response, measured by the area under the curve (AUC), was 2.3-fold higher in G550X PDOs, indicating that the G550X allele generates more functional CFTR in response to ELX-02-mediated readthrough. nih.gov

Forskolin-Induced Swelling (FIS) in Patient-Derived Organoids (PDOs)

PDO GenotypeTreatmentKey FindingReference
G542X HomozygousELX-02Dose-dependent increase in FIS, comparable to tezacaftor/ivacaftor in F508del PDOs. nih.govresearchgate.netcysticfibrosisnewstoday.com
G550XELX-02 (80 µM)Significantly higher swelling response compared to G542X PDOs. nih.govresearchgate.net
G542XELX-02 (80 µM)Lower swelling response compared to G550X PDOs. nih.govresearchgate.net

Consistent with its mechanism of action, ELX-02 has been shown to increase both the amount of CFTR mRNA and the level of full-length CFTR protein. firstwordpharma.comeloxxpharma.commdpi.com In G542X homozygous organoids, treatment with ELX-02 led to a five-fold increase in CFTR mRNA levels compared to vehicle-treated controls, effectively normalizing the mRNA amount. nih.govresearchgate.net This suggests that ELX-02 may modulate and decrease nonsense-mediated decay (NMD). biospace.comfirstwordpharma.com

This increase in stable mRNA translates to higher protein expression. firstwordpharma.com In organoids from patients with G542X or W1282X mutations, ELX-02 treatment resulted in a significant restoration of CFTR protein expression, as measured by capillary-based immunoassays. firstwordpharma.comeloxxpharma.com The newly synthesized protein was shown to localize correctly to the apical surface of the cells, which is crucial for its function. firstwordpharma.com The increased levels of both the mature, complex-glycosylated (C-band) and immature core-glycosylated (B-band) forms of the CFTR protein were observed, corresponding with the increased function seen in swelling assays. nih.govresearchgate.net In G542X organoids, the restored CFTR protein levels ranged from 1.5% to 5.2% of those found in healthy control organoids. cysticfibrosisnewstoday.com

Beyond cystic fibrosis, ELX-02 has been evaluated for its potential to treat cystinosis, a rare lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the cystine transporter cystinosin. tandfonline.comgenomecanada.ca A significant number of patients have nonsense mutations, such as the W138X mutation common in the French-Canadian population. genomecanada.ca

In preclinical studies using cells from patients with the W138X mutation, ELX-02 was shown to bypass the premature stop codon, leading to the production of the normal CTNS protein. genomecanada.ca In a mouse model of cystinosis (Ctns Y226X), administration of ELX-02 led to a reduction in the accumulation of cystine in the kidneys, a key pathological feature of the disease. medchemexpress.commedchemexpress.com These findings demonstrate that ELX-02 can induce the readthrough of CTNS nonsense mutations and restore the function of the cystinosin protein. eloxxpharma.comtandfonline.com

Translational Readthrough in Human Cystinosis Fibroblasts (e.g., CTNS W138X)

Investigation in Models of Other Inherited Diseases

Preclinical studies have explored the potential of ELX-02 in treating Epidermolysis Bullosa (EB), a group of severe skin blistering disorders. nih.gov In models of Recessive Dystrophic Epidermolysis Bullosa (RDEB) and Junctional Epidermolysis Bullosa (JEB) caused by nonsense mutations, ELX-02 has shown promise. patsnap.com Specifically, in primary keratinocytes and fibroblasts derived from RDEB and JEB patients, ELX-02 induced a dose-dependent production of Type VII collagen (C7) and laminin (B1169045) 332, respectively, with efficacy surpassing that of gentamicin (B1671437). nih.gov The restored proteins correctly localized to the dermal-epidermal junction, leading to the reversal of cellular defects such as hypermotility and poor adhesion in JEB cells. patsnap.comnih.gov These findings suggest that ELX-02 could be a potential therapeutic for EB forms caused by nonsense mutations. nih.gov

The therapeutic potential of ELX-02 extends to a range of other inherited disorders caused by nonsense mutations. Preclinical investigations have included models for:

Usher Syndrome: While specific preclinical data on ELX-02 efficacy is emerging, its mechanism of action is considered a promising approach for this genetic cause of deaf-blindness. researchgate.netprnewswire.co.uknih.gov

Hurler Syndrome (Mucopolysaccharidosis Type I - MPS I): ELX-02 has been granted orphan drug designation for MPS I, a lysosomal storage disorder, based on its potential to restore the function of the deficient alpha-L-iduronidase (IDUA) enzyme. prnewswire.co.ukhcplive.com Preclinical studies in mouse models of Hurler syndrome have demonstrated efficacious exposures. eloxxpharma.com

Duchenne Muscular Dystrophy (DMD): DMD, caused by mutations in the dystrophin gene, is another target for ELX-02. musculardystrophynews.comdyne-tx.com Approximately 10-15% of DMD cases are due to nonsense mutations, making them potentially amenable to readthrough therapy with ELX-02. musculardystrophynews.com

Rett Syndrome: ELX-02 has received orphan drug designation for Rett Syndrome, a severe neurodevelopmental disorder. hcplive.comnih.govrettsyndrome.org Preclinical research is ongoing to establish its efficacy in models of this condition. nih.govanalesranf.com

Epidermolysis Bullosa (Recessive Dystrophic Epidermolysis Bullosa, Junctional Epidermolysis Bullosa)

In Vivo Studies on Animal Models of Genetic Disorders

In vivo studies using a cystic fibrosis (CF) mouse model that expresses the human CFTR-G542X transgene have demonstrated the efficacy of ELX-02. eloxxpharma.comtandfonline.com Administration of ELX-02 to these mice resulted in the functional rescue of the CFTR protein, which is crucial for ion and water transport across cell membranes. cysticfibrosisnewstoday.comtandfonline.com The observed rescue of CFTR function was superior to that achieved with gentamicin, an earlier-generation aminoglycoside with readthrough properties. tandfonline.com Furthermore, ELX-02 exhibited favorable pharmacodynamic properties in these animal models. tandfonline.com Studies on patient-derived organoids homozygous for the G542X mutation also showed that ELX-02 treatment significantly increased CFTR activity in a dose-dependent manner. researchgate.netnih.gov This was accompanied by a five-fold increase in CFTR mRNA levels and an increase in CFTR protein, supporting the in vivo findings. cysticfibrosisnewstoday.comresearchgate.netnih.gov

Table 2: Summary of Preclinical Findings for ELX-02

Disease ModelKey FindingsReferences
Cystinosis (Human Fibroblasts) Induces readthrough of CTNS W138X, restores functional CTNS protein, and reduces cellular cystine levels. eloxxpharma.com, tandfonline.com, nih.gov
Epidermolysis Bullosa (RDEB, JEB) Induces production of functional Type VII collagen and laminin 332, surpassing gentamicin efficacy. patsnap.com, nih.gov
Cystic Fibrosis (G542X Murine Model) Achieves functional rescue of CFTR protein, superior to gentamicin. eloxxpharma.com, tandfonline.com
Cystic Fibrosis (G542X Organoids) Dose-dependent increase in CFTR activity, 5-fold increase in CFTR mRNA, and increased protein levels. researchgate.net, nih.gov

Functional Outcomes in Murine Models of Cystinosis (e.g., CTNS Y226X Mutant Mice)

The preclinical efficacy of ELX-02 disulfate has been evaluated in murine models of cystinosis, a lysosomal storage disease caused by mutations in the CTNS gene. nih.gov A key model used in this research is the Ctns Y226X nonsense mutant mouse, which was specifically generated to mirror the common W138X mutation found in human cystinosis patients. nih.gov Research in these animals has provided significant evidence of the functional benefits of ELX-02.

In the Ctns Y226X nonsense mutant mouse, treatment with ELX-02 resulted in a notable reduction in kidney cell cystine levels. eloxxpharma.comtandfonline.com Specifically, administration of the compound led to a 30% decrease in kidney cystine accumulation compared to untreated control animals. nih.govtandfonline.complos.org This reduction is a critical functional outcome, as the buildup of cystine crystals in the kidneys is a primary pathological feature of nephropathic cystinosis. eloxxpharma.com The therapeutic potential of this approach was demonstrated without evidence of overt renal toxicity in the treated mice. tandfonline.complos.org

Further studies using embryonic fibroblasts derived from these Ctns Y226X/Y226X mice confirmed the functional activity of ELX-02 at a cellular level. plos.org Treatment of these cells led to a dose-dependent reduction in cystine accumulation and an increase in Ctns transcript levels, indicating that the readthrough of the nonsense mutation produced a functional protein. plos.orgeloxxpharma.com The compound was shown to accumulate in the kidneys of the mice, the primary organ affected by the disease, demonstrating that it reaches its target tissue. plos.orgmedchemexpress.com

Table 1: Functional Outcomes of ELX-02 in CTNS Y226X Murine Model

Model System Key Finding Quantitative Result Source
Ctns Y226X/Y226X Mice Reduction in Kidney Cystine Levels 30% decrease compared to untreated controls nih.govtandfonline.complos.org
Embryonic Fibroblasts from Ctns Y226X/Y226X Mice Reduction in Cellular Cystine Dose-dependent reduction plos.orgeloxxpharma.com

Cross-Genotype Readthrough Efficacy and Functional Rescue in Preclinical Models

The efficacy of ELX-02 disulfate extends beyond a single mutation, demonstrating cross-genotype readthrough capabilities in various preclinical models for different genetic diseases. eloxxpharma.comisrctn.com This indicates its potential as a broad-spectrum therapy for disorders caused by nonsense mutations. nih.gov

In the context of cystinosis, ELX-02's readthrough ability was initially shown using dual-luciferase reporter systems and subsequently confirmed in human fibroblasts from patients homozygous for the CTNS W138X allele. eloxxpharma.comtandfonline.com Treatment of these patient-derived cells with ELX-02 resulted in the translational readthrough of the W138X nonsense allele. eloxxpharma.complos.org This led to increased expression of the CTNS protein, a subsequent reduction in cellular half-cystine levels, and a significant increase in CTNS mRNA levels, suggesting a correction of nonsense-mediated mRNA decay. eloxxpharma.comtandfonline.comeloxxpharma.com

The versatility of ELX-02 is further highlighted by its performance in preclinical models of cystic fibrosis (CF). eloxxpharma.comtandfonline.com In a CF mouse model that expresses a human CFTR G542X transgene, ELX-02 administration resulted in functional rescue of the CFTR protein. eloxxpharma.comtandfonline.com Consistent readthrough activity and efficacy have been demonstrated across multiple in vitro CF models, including those using human bronchial epithelial cells and Fischer rat thyroid cells. eloxxpharma.comtandfonline.com Studies on patient-derived organoids with the G542X mutation also showed that ELX-02 treatment led to a dose-dependent increase in CFTR activity and a five-fold increase in CFTR mRNA compared to controls. researchgate.net Furthermore, research on the rare G550X-CFTR mutation showed that ELX-02 could rescue CFTR function to between 20-40% of the wild-type level in Fischer rat thyroid cells. nih.gov

This body of preclinical evidence, spanning different genes (CTNS, CFTR) and various nonsense mutations (Y226X, W138X, G542X, G550X), underscores the cross-genotype efficacy of ELX-02 in promoting the synthesis of full-length, functional proteins. eloxxpharma.comtandfonline.complos.orgnih.gov

Table 2: Preclinical Cross-Genotype Readthrough Efficacy of ELX-02

Disease Model Genotype/Mutation Key Functional Outcome Source
Cystinosis (Human Fibroblasts) CTNS W138X/W138X Increased CTNS protein expression, reduced half-cystine levels, increased CTNS mRNA eloxxpharma.comtandfonline.complos.org
Cystic Fibrosis (Mouse Model) Human CFTR G542X Transgene Functional rescue of CFTR protein eloxxpharma.comtandfonline.com
Cystic Fibrosis (Patient-Derived Organoids) CFTR G542X Increased CFTR activity, 5-fold increase in CFTR mRNA researchgate.net
Cystic Fibrosis (Fischer Rat Thyroid Cells) CFTR G550X Rescue of CFTR function to 20-40% of wild-type levels nih.gov

Table of Mentioned Compounds

Compound Name
ELX-02 disulfate
Cysteamine (B1669678)
Gentamicin
G418
Ivacaftor
Paromomycin
PTI-428
Tezacaftor
VX-445
VX-661
VX-770

Pharmacodynamic Profile and Therapeutic Implications of Elx 02 Disulfate

Quantitative Analysis of ELX-02 Disulfate's Pharmacodynamic Response

ELX-02 disulfate's pharmacodynamic activity has been quantified across various preclinical and clinical models, demonstrating its ability to induce translational read-through and restore protein function. The response is often dose-dependent and varies based on the specific nonsense mutation and model system. tandfonline.comeloxxpharma.com

In studies involving cystinosis, a lysosomal storage disorder caused by mutations in the CTNS gene, ELX-02 has shown significant effects on the key disease biomarker, cystine. nih.gov In fibroblast cells derived from a patient homozygous for the CTNS W138X nonsense mutation, treatment with 400 μg/mL of ELX-02 for 72 hours resulted in a time-dependent decrease in cellular cystine levels, which fell to 24% of the levels in untreated cells. nih.govplos.org A clear dose-dependent reduction in cystine was also observed, with a concentration of 400 μg/mL reducing cellular cystine to 15% of the baseline in these mutant fibroblasts. nih.govplos.org The therapeutic potential was further supported by in vivo studies, where a mouse model with the Ctns Y226X nonsense mutation treated with ELX-02 experienced a 30% reduction in kidney cell cystine levels compared to untreated controls. tandfonline.comeloxxpharma.com

In the context of cystic fibrosis (CF), ELX-02 has been evaluated for its ability to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. An early synonym for ELX-02, NB-124, was reported to restore 7% of wild-type CFTR activity. mdpi.comuniroma1.it More recent studies using patient-derived organoids (PDOs) homozygous for the G542X CFTR mutation showed that treatment with 160 μM ELX-02 led to a five-fold increase in CFTR mRNA compared to untreated PDOs. researchgate.net However, a Phase 2 clinical trial evaluating ELX-02 in combination with ivacaftor (B1684365) for CF patients with the G542X mutation did not meet the primary endpoints for changes in sweat chloride concentration or lung function. globenewswire.com Despite this, evidence of activity was noted, as patients with higher baseline sweat chloride levels demonstrated a more significant response. globenewswire.com

Clinical investigations in Alport syndrome, a rare genetic kidney disease, have provided further quantitative evidence of ELX-02's pharmacodynamic effect. In a Phase 2 trial, one of the first three patients dosed achieved remission, which was defined as a decline in the urine protein creatinine (B1669602) ratio (UPCR) of 50% or more. drug-dev.com This particular patient demonstrated a significant 49% reduction in UPCR from their baseline measurements. drug-dev.com

Pharmacodynamic Response of ELX-02 Disulfate in Various Models

Disease ModelMutationELX-02 Concentration/DoseQuantitative OutcomeSource
Cystinosis Patient FibroblastsCTNS W138X/W138X400 μg/mLReduced cellular cystine to 15% of untreated baseline. nih.govplos.org
Cystinosis Mouse ModelCtns Y226X/Y226X10 mg/kgReduced kidney cystine levels by 30% vs. untreated. tandfonline.comeloxxpharma.com
Cystic Fibrosis ModelNot SpecifiedNot SpecifiedRestored 7% of wild-type CFTR activity (as NB-124). mdpi.comuniroma1.it
Cystic Fibrosis Patient OrganoidsG542X/G542X160 μM5-fold increase in CFTR mRNA vs. vehicle treated. researchgate.net
Alport Syndrome Phase 2 TrialNonsense MutationNot Specified49% reduction in UPCR from baseline in one patient. drug-dev.com

ELX-02 Disulfate's Influence on Protein Product Formation and Functional Restoration

The primary mechanism of ELX-02 involves inducing the translational read-through of premature termination codons (PTCs). tandfonline.comeloxxpharma.com It interacts with the decoding site of the eukaryotic ribosome, which reduces the stringency of codon recognition and allows for the insertion of a near-cognate aminoacyl-tRNA at the site of a nonsense mutation. tandfonline.comeloxxpharma.comnih.gov This action permits the synthesis of a full-length protein. tandfonline.comeloxxpharma.com Concurrently, ELX-02 has been shown to decrease the activity of nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades transcripts containing PTCs. tandfonline.comeloxxpharma.com This dual activity increases both the amount of full-length protein and the stability of the corresponding mRNA transcript. tandfonline.comeloxxpharma.comnih.gov

The production of full-length, functional protein following ELX-02 treatment has been demonstrated in multiple disease models.

Cystinosis: In fibroblasts from a patient homozygous for the CTNS W138X mutation, ELX-02 treatment (400 μg/mL for 72 hours) led to a significant increase in the amount of CTNS protein compared to the weak baseline expression. nih.govplos.org The restoration of this protein was confirmed to be functional, as evidenced by the subsequent reduction of pathologic intralysosomal cystine accumulation. nih.goveloxxpharma.com

TP53 (Tumor Suppressor): In the DMS-114 cell line, which contains a PTC in the TP53 gene, ELX-02 treatment resulted in significant read-through, leading to increased expression of the full-length p53 tumor suppressor protein and a corresponding increase in TP53 mRNA levels. tandfonline.comnih.gov

Cystic Fibrosis: Research on the rare G550X-CFTR mutation revealed that ELX-02 not only restored protein expression but produced a "super-functional" channel. nih.gov Mass spectrometry analysis identified that tryptophan was exclusively inserted at the G550X position during read-through. nih.gov The resulting G550W-CFTR protein, when expressed in Fischer rat thyroid (FRT) cells, showed heightened sensitivity to protein kinase A and an increased open probability compared to wild-type CFTR. nih.gov In patient-derived organoids with the G542X mutation, ELX-02 treatment resulted in detectable increases in both the core-glycosylated (B-band) and complex-glycosylated (C-band) forms of the CFTR protein, which correlated with increased function. researchgate.net

Impact of ELX-02 on Protein Formation and Function

Target GeneMutationModel SystemEffect on ProteinFunctional OutcomeSource
CTNSW138XPatient FibroblastsSignificantly increased full-length CTNS protein expression.Reduced intralysosomal cystine accumulation. nih.govplos.orgeloxxpharma.com
TP53R213XDMS-114 CellsIncreased full-length p53 protein expression.Increased mRNA content, consistent with decreased NMD. tandfonline.comnih.gov
CFTRG542XPatient OrganoidsIncreased CFTR C-band and B-band protein.Increased CFTR-dependent forskolin-induced swelling. researchgate.net
CFTRG550XPatient Organoids, FRT CellsProduction of G550W-CFTR protein.Creation of a "super-functional" channel with increased activity. nih.gov

Considerations for Combinatorial Pharmacological Approaches with ELX-02 Disulfate

The efficacy of ELX-02 as a read-through agent can potentially be enhanced when used in combination with other drugs that target different aspects of the disease pathology, from mRNA stability to protein processing and function. nih.govnih.gov

In the context of cystinosis, the combination of ELX-02 with the standard-of-care cystine-depleting agent, cysteamine (B1669678), has been explored. In CTNS W138X/W138X fibroblasts, treating cells with both ELX-02 (400 μg/mL) and cysteamine (50 μM) resulted in a further reduction in cellular cystine compared to either drug used alone. nih.govplos.org While this additive effect did not reach statistical significance over the individual treatments in this particular study, it suggests a potential for a dual-pronged approach. nih.govplos.org

For cystic fibrosis, where protein folding and channel function are critical, combination therapies appear particularly promising. nih.gov Studies in intestinal organoids carrying various CFTR nonsense mutations demonstrated that a quintuple combination therapy yielded significant functional rescue. nih.gov This combination included ELX-02 disulfate, an inhibitor of nonsense-mediated mRNA decay (SMG1i), CFTR correctors (VX-445 and VX-661), and a CFTR potentiator (VX-770). nih.gov The degree of functional rescue achieved with this five-drug cocktail surpassed that seen with the clinically approved combination of VX-809/VX-770 for the common F508del mutation, indicating a high potential for clinical relevance. nih.gov

Further studies in FRT cells expressing different CFTR nonsense mutations have shown that the ideal combination partners for ELX-02 may be mutation-specific. For the G542X mutation, the rescue effect of ELX-02 was enhanced by the addition of correctors VX-809 and VX-445. mdpi.com Interestingly, for this mutation, adding an NMD inhibitor (SMG1i) to the ELX-02/corrector combination did not provide further benefit. mdpi.com Conversely, for the Y122X mutation, a modest but significant improvement was observed when SMG1i was combined with ELX-02. mdpi.com These findings highlight the need for a precision medicine approach when designing combination therapies involving read-through agents. mdpi.com

A Phase 2 clinical trial of ELX-02 in combination with the potentiator ivacaftor did not meet its primary endpoints, which may have been confounded by low drug exposure in the lung. globenewswire.com This result underscores the importance of optimizing drug delivery and concentration in target tissues for combination strategies to succeed. globenewswire.com

Chemical Synthesis, Optimization, and Structure Activity Relationships of Elx 02 Disulfate

Synthetic Pathways and Chemical Modifications Leading to ELX-02 Disulfate

ELX-02 was developed through a systematic chemical modification of natural aminoglycosides. nih.gov The synthesis was part of a campaign aimed at creating derivatives with improved therapeutic properties. eloxxpharma.com The chemical name for ELX-02 is 6′-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-α-L-talofuranosyl)-paromamine sulfate. tandfonline.comnih.gov The drug substance, ELX-02 Sulfate, is a white to off-white amorphous powder. eloxxpharma.comtandfonline.com

The core structure of ELX-02 is based on the paromamine (B1213074) scaffold, a key component of many aminoglycosides. A significant modification in ELX-02 is the presence of a 6′-(R)-methyl group on ring I (the 2-deoxystreptamine (B1221613) ring). mdpi.commdpi.com This modification, along with others, was introduced to alter the molecule's binding affinity to different ribosomal subunits. nih.goveloxxpharma.com The synthesis involves creating a 5-O-glycosylated pseudodisaccharide, a common feature of readthrough-inducing aminoglycosides.

Rational Design Principles for Enhancing Eukaryotic Ribosome Selectivity and Readthrough Potency

The primary goal in the design of ELX-02 was to increase its selectivity for eukaryotic cytoplasmic ribosomes over prokaryotic and eukaryotic mitochondrial ribosomes. nih.goveloxxpharma.comnih.gov This is because the binding of traditional aminoglycosides like gentamicin (B1671437) and G418 to mitochondrial ribosomes is believed to be a major contributor to their toxicity, including ototoxicity and nephrotoxicity. nih.govannualreports.com

By enhancing selectivity for the eukaryotic ribosome, ELX-02 was designed to increase the efficiency of nonsense mutation readthrough while reducing adverse effects. eloxxpharma.comnih.gov This targeted approach allows the ribosome to misread a premature stop codon and insert a near-cognate aminoacyl-tRNA, leading to the synthesis of a full-length, functional protein. eloxxpharma.comannualreports.com

Key design principles included:

Modification of the 6' position: Introducing a methyl group at the 6'-(R) position of the paromamine ring was a critical modification. mdpi.commdpi.com This change was found to be crucial in reducing binding to prokaryotic ribosomes, thereby decreasing antibacterial activity and associated toxicities. nih.govannualreports.com

Maintaining key interactions: The design retained the essential structural features required for binding to the A-site of the eukaryotic ribosomal RNA (rRNA), which is the decoding center. mdpi.comisrctn.com This interaction induces a conformational change that reduces the ribosome's proofreading ability, allowing for readthrough. eloxxpharma.comisrctn.com

The result of this rational design is a compound with significantly higher readthrough activity—two to five times greater than gentamicin—and a 100-fold lower antibacterial activity. nih.govmdpi.comannualreports.com

Structure-Activity Relationship (SAR) Studies of ELX-02 Disulfate Analogs

Structure-activity relationship (SAR) studies have been instrumental in refining the design of ELX-02 and its analogs. These studies explore how specific chemical modifications affect the biological activity of the compounds.

For aminoglycoside analogs, SAR studies have highlighted several key structural features:

The 6'-hydroxyl group: Aminoglycosides containing a 6'-OH group on ring I, such as paromomycin, generally exhibit more efficient PTC readthrough compared to those with a 6'-NH2 group at the same position. mdpi.com

The 3',4'-dihydroxy and 6'-methyl scaffolds: Research has indicated that these features are indispensable for the PTC readthrough activity of aminoglycosides. mdpi.com

Additional hydroxyl groups: Analogs with extra hydroxyl groups on the side-chain of the glucosamine (B1671600) ring (ring I) have shown significantly higher readthrough activity than the parent structures. mdpi.com

In the development of ELX-02 analogs, a new lead structure, compound 6, was discovered. This compound demonstrated significant readthrough activity and considerably lower toxicity than the previous lead, compound 2 (ELX-02). acs.org The improved safety profile of compound 6 enhances its therapeutic potential for a wide range of genetic diseases caused by PTCs. acs.org

Table 1: Comparison of In Vitro Activity of ELX-02 and Analogs

Compound Modification Readthrough Activity Eukaryotic Translation Inhibition (IC50Euk) Reference
Gentamicin - Baseline - acs.org
G418 - High High acs.org
Compound 1 (NB74) Modified Aminoglycoside Improved - nih.gov
Compound 2 (ELX-02) 6'-(R)-Methyl on Paromamine High 11.8 µM nih.govacs.org
Compound 3 Analog of Compound 1 Better than Compound 1 12.7 µM nih.gov
Compound 4 Analog of Compound 1 Reduced 29.5 µM nih.gov
Compound 5 Analog of Compound 1 Reduced 81.9 µM nih.gov
Compound 6 Analog of Compound 1 Significantly better than Compound 1 11.1 µM nih.govacs.org
Compound 7 Analog of Compound 1 Reduced 47.2 µM nih.gov

Advanced Research Methodologies for Elx 02 Disulfate Characterization

Molecular and Cellular Biology Techniques

Following the initial demonstration of readthrough, a variety of molecular and cellular biology techniques are employed to confirm and quantify the downstream effects of ELX-02 disulfate, from the stabilization of mRNA transcripts to the expression and physiological function of the restored protein.

Nonsense mutations not only cause truncated proteins but can also lead to the degradation of the mutated mRNA transcript through a cellular surveillance pathway called Nonsense-Mediated mRNA Decay (NMD). eloxxpharma.com A key mechanism of action for readthrough compounds like ELX-02 disulfate is the stabilization of these transcripts by allowing the translating ribosome to bypass the PTC, thus shielding the mRNA from NMD. tandfonline.comeloxxpharma.com

This effect is quantified using methods like quantitative polymerase chain reaction (qPCR) and Nanostring nCounter technology. researchgate.netnih.gov Both techniques measure the abundance of specific mRNA transcripts. Studies on fibroblasts from cystinosis patients and on CF patient-derived organoids have shown that treatment with ELX-02 disulfate leads to a significant increase in the levels of CTNS and CFTR mRNA, respectively. eloxxpharma.comresearchgate.netnih.govplos.org For example, in G542X/G542X CF organoids, ELX-02 treatment resulted in a five-fold increase in CFTR mRNA levels as measured by Nanostring analysis, effectively normalizing the transcript levels. researchgate.netnih.gov Nanostring technology is particularly robust for this application as it allows for direct, amplification-free quantification of multiple mRNA targets simultaneously, even from highly degraded samples. nih.govnih.gov

The ultimate goal of a readthrough agent is to restore the synthesis of a full-length, functional protein. The detection and quantification of this restored protein are critical endpoints. Modern techniques like automated capillary electrophoresis immunoassays have streamlined this process. The Wes Protein Simple system, for instance, automates all steps of a traditional Western blot, from size-based protein separation in a capillary to immunoprobing and detection. proteinsimple.jpbio-techne.combio-techne.com This platform provides highly quantitative and reproducible data from very small amounts of sample material. bio-techne.com

Using capillary-based size-exclusion chromatography, researchers have demonstrated that the functional increases observed in organoid swelling assays directly correlate with an increased abundance of full-length CFTR protein. researchgate.netnih.gov Specifically, treatment of G542X organoids with ELX-02 disulfate led to the increased detection of both the core-glycosylated (B-band) and mature, complex-glycosylated (C-band) forms of the CFTR protein, confirming that the restored protein is properly processed and trafficked within the cell. researchgate.netnih.gov

For restored proteins that function as ion channels, such as CFTR, electrophysiological measurements provide the definitive assessment of function. mdpi.com These experiments are often conducted on polarized epithelial cell monolayers, such as human bronchial epithelial (HBE) cells cultured at an air-liquid interface, which mimics the environment of the human airway. mdpi.comecfs.eu

The Ussing chamber technique is used to measure ion transport across the epithelial sheet by calculating the short-circuit current (Isc), which is a direct measure of net ion movement. ecfs.eu In HBE cells with CFTR nonsense mutations, treatment with ELX-02 disulfate has been shown to rescue CFTR function. ecfs.eu This is observed as an increase in the characteristic chloride current after stimulation with forskolin, which can be subsequently blocked by a specific CFTR inhibitor, confirming the current is mediated by the restored CFTR channels. ecfs.eufda.gov These data provide direct evidence that ELX-02 disulfate can restore physiologically relevant levels of protein function in the primary cells affected in cystic fibrosis. ecfs.eu

Protein Expression and Conformational Analysis (e.g., Capillary Electrophoresis, Wes Protein Simple)

Analytical Chemistry Techniques for Compound Quantification in Biological Matrices (e.g., HPLC-MS/MS)

The accurate quantification of ELX-02 disulfate in various biological samples is crucial for understanding its pharmacokinetic profile. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a key analytical technique for this purpose due to its high sensitivity and specificity. nih.govmpi-bremen.de

A validated HPLC-MS/MS method has been developed for the rapid and simultaneous quantification of drugs like ELX-02 in plasma. nih.gov This methodology typically involves a straightforward extraction protocol from a small volume of human plasma, followed by separation on a reversed-phase C-18 HPLC column. nih.gov For the analysis of ELX-02 in plasma, samples are processed by protein precipitation extraction after being spiked with an internal standard, such as ELX-02-13C,d3. nih.gov The analysis is then carried out using a TurboIonspray interface with positive ion multiple reaction monitoring. nih.gov This method has been qualified for a quantification range of 10 to 10,000 ng/mL with a lower limit of quantification (LLOQ) of 10 ng/mL from a 25 μL plasma sample. nih.gov

For tissue samples, ELX-02 is extracted from the tissue homogenate using solid-phase extraction after the addition of the same internal standard (ELX-02-13C,d3). nih.gov The subsequent analysis by LC-MS/MS with a TurboIonspray interface and positive ion multiple reaction monitoring is qualified over a range of 5 to 5000 ng/mL, with an LLOQ of 5 ng/mL from a 50 μL aliquot of the homogenate. nih.gov These methods allow for the precise determination of ELX-02 concentrations in various biological matrices, which is essential for preclinical and clinical studies.

Table 1: HPLC-MS/MS Method Parameters for ELX-02 Quantification

Parameter Plasma Tissue
Sample Preparation Protein Precipitation Solid-Phase Extraction
Internal Standard ELX-02-13C,d3 ELX-02-13C,d3
Ionization TurboIonspray (Positive Ion) TurboIonspray (Positive Ion)
Detection Multiple Reaction Monitoring Multiple Reaction Monitoring
Quantification Range 10 - 10,000 ng/mL 5 - 5,000 ng/mL
LLOQ 10 ng/mL 5 ng/mL
Sample Volume 25 µL 50 µL (homogenate)

Data sourced from a study on the quantification of ELX-02 in plasma and tissue. nih.gov

Advanced Computational and Structural Biology Approaches for Ribosome-Compound Interactions

The therapeutic effect of ELX-02 disulfate stems from its interaction with the ribosome, the cellular machinery responsible for protein synthesis. eloxxpharma.comtandfonline.comcreative-biostructure.com Specifically, ELX-02 binds to the decoding site in the small subunit of the eukaryotic ribosome. tandfonline.com This binding event alters the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-transfer RNAs, thereby increasing the likelihood of reading through a premature termination codon (PTC) caused by a nonsense mutation. eloxxpharma.comtandfonline.com

The development of ELX-02 was guided by hypotheses aimed at reducing off-target toxicities associated with traditional aminoglycosides. eloxxpharma.comtandfonline.com The goal was to design a molecule with reduced affinity for prokaryotic or eukaryotic mitochondrial ribosomes while maintaining or increasing its affinity for eukaryotic cytosolic ribosomes. eloxxpharma.comtandfonline.comnih.gov This selectivity is a key characteristic of ELX-02. mdpi.com

Advanced computational and structural biology approaches are instrumental in elucidating the precise molecular interactions between ELX-02 and the ribosome. While specific computational models detailing the binding of ELX-02 are not extensively published in the provided search results, the general mechanism is understood. ELX-02, an aminoglycoside analog, functions by interacting with the ribosome to induce the read-through of nonsense mutations. tandfonline.comresearchgate.net This interaction allows for the production of full-length, functional proteins. eloxxpharma.comtandfonline.com The efficiency of this process can be influenced by the specific stop codon and the surrounding mRNA sequence. tandfonline.com The ability of aminoglycosides to bind to a specific site on the ribosome and influence the codon-anticodon interaction is a well-established principle. mdpi.com

Further research utilizing techniques such as cryo-electron microscopy (cryo-EM) and molecular dynamics simulations could provide high-resolution structural data on the ELX-02-ribosome complex. These methods are crucial for understanding the structural basis of its activity and for the rational design of next-generation read-through agents with improved efficacy and safety profiles.

Table 2: Compound Names Mentioned

Compound Name
ELX-02 disulfate
ELX-02
Gentamicin (B1671437)
G418
ELX-02-13C,d3
Ataluren
Amikacin
Isepamycin
Kanamycin
Neomycin
Netilmicin
Paromomycin
Streptomycin
Tobramycin
VX-445
VX-661
VX-770
VX-809
ZKN-0013
SRI-37240
SRI-41315

Q & A

Q. What is the molecular mechanism by which ELX-02 disulfate induces premature stop codon (PSC) read-through in nonsense mutation-mediated diseases?

Methodological Answer: ELX-02 disulfate functions as a eukaryotic ribosomal selective glycoside (ERSG) that promotes translational read-through of PSCs by stabilizing ribosome-mRNA interactions at termination sites. Key experimental approaches include:

  • In vitro assays : Use TP53-mutant cell lines (e.g., DMS-114 cells) to quantify full-length p53 protein restoration via Western blot, with dose-dependent responses (EC₅₀ ≈ 446 μM) .
  • mRNA stability analysis : Measure nonsense-mediated decay (NMD) suppression using qPCR to assess TP53 mRNA levels post-treatment .
  • Functional validation : Confirm restored protein activity (e.g., CFTR chloride channel function in patient-derived organoids) .

Basic Research Question

Q. What are the standard protocols for evaluating ELX-02 disulfate’s efficacy in preclinical models of genetic disorders?

Methodological Answer:

  • Cell-based models : Treat fibroblasts or epithelial cells (e.g., CTNSW138X/W138X mutants) with ELX-02 (0.09–0.38 mM) and measure pathological biomarker reduction (e.g., cystine levels via HPLC) .
  • Animal studies : Use equivalent dose conversion tables (based on body surface area) for in vivo pharmacokinetic (PK) profiling. For example, 400 μg/mL in vitro ≈ 7.5 mg/kg in murine models .
  • Organoid systems : Quantify functional rescue (e.g., CFTR activity in intestinal organoids) using forskolin-induced swelling assays .

Advanced Research Question

Q. How can researchers reconcile contradictory efficacy data between in vitro models and clinical trials for ELX-02 disulfate?

Methodological Answer: The Phase II trial failure of ELX-02 + ivacaftor in cystic fibrosis patients (no significant SCC or FEV₁ improvement) contrasts with preclinical success. Mitigation strategies include:

  • Dose optimization : Compare clinical Cₘₐₓ (5x lower than in vitro effective doses) to adjust dosing regimens .
  • Biomarker specificity : Validate surrogate endpoints (e.g., CFTR mRNA read-through) alongside clinical outcomes .
  • Patient stratification : Focus on subpopulations with specific nonsense mutations (e.g., G542X in CFTR) showing stronger preclinical responses .

Advanced Research Question

Q. What methodologies are used to assess ELX-02 disulfate’s fidelity in avoiding native stop codon (NSC) read-through?

Methodological Answer:

  • Proteomic analysis : Perform LC-MS/MS on ELX-02-treated PBMCs to detect NSC read-through peptides. Use false discovery rate (FDR) thresholds (<1%) and require ≥2 unique peptides per protein for confidence .
  • Negative controls : Monitor NSC-associated proteins (e.g., MDH1, AGO1) via Western blot in clinical samples, ensuring no dose-dependent elongation .
  • Functional assays : Test for off-target effects (e.g., cytotoxicity) in NSC-rich tissues (e.g., liver) using RNA-seq to screen for aberrant protein expression .

Advanced Research Question

Q. How should researchers design experiments to evaluate ELX-02 disulfate’s off-target effects in proteome-wide studies?

Methodological Answer:

  • Unbiased proteomics : Use tandem mass spectrometry (MS/MS) with label-free quantification to compare ELX-02-treated vs. control samples. Prioritize peptides with low posterior error probability (PEP) scores .
  • Dose-response validation : Test multiple concentrations (e.g., 20–100 μg/mL) to identify false positives lacking dose dependency .
  • Bioinformatic filtering : Exclude peptides detected in both treated and untreated groups unless intensity differs statistically (p<0.05, ANOVA) .

Advanced Research Question

Q. What statistical frameworks are appropriate for analyzing ELX-02 disulfate’s dose-dependent effects in heterogeneous cell populations?

Methodological Answer:

  • Mixed-effects models : Account for variability in primary cell lines (e.g., patient-derived fibroblasts) by including random effects for donor-specific responses .
  • EC₅₀ calculation : Use nonlinear regression (e.g., four-parameter logistic curve) to model dose-response relationships for full-length protein restoration .
  • Multiple testing correction : Apply Benjamini-Hochberg FDR adjustment to proteomic datasets to reduce Type I errors .

Basic Research Question

Q. What chemical properties of ELX-02 disulfate are critical for experimental design?

Methodological Answer:

  • Solubility : Prepare stock solutions ≥60 mg/mL in sterile water (25°C) to avoid precipitation .
  • Stability : Store lyophilized powder at -20°C and avoid freeze-thaw cycles for working aliquots .
  • Dose conversion : Use molarity calculators (e.g., 1 mg = 1.72 mM for MW 580.6 g/mol) to standardize in vitro/in vivo dosing .

Advanced Research Question

Q. How can researchers optimize ELX-02 disulfate’s therapeutic index in nonsense mutation-mediated diseases?

Methodological Answer:

  • Toxicity profiling : Perform high-content screening (HCS) in hepatocytes and renal cells to identify organ-specific toxicity thresholds .
  • PK/PD modeling : Integrate clinical PK data (e.g., t₁/₂ = 6–8 hours) with in vitro EC₅₀ values to predict effective human doses .
  • Combinatorial therapy : Test synergies with NMD inhibitors (e.g., amlexanox) to enhance full-length protein yields at lower ELX-02 doses .

Advanced Research Question

Q. What experimental strategies address contradictory findings in ELX-02 disulfate’s read-through efficiency across different genes?

Methodological Answer:

  • Gene-specific analysis : Compare read-through efficiency in TP53 vs. CFTR using dual-luciferase reporter assays with PSC-containing constructs .
  • Codon context evaluation : Use deep mutational scanning to identify sequence motifs (e.g., +4 nucleotide) influencing ELX-02 efficacy .
  • Machine learning : Train models on published read-through datasets to predict ELX-02 responsiveness for novel PSC mutations .

Advanced Research Question

Q. How should researchers validate ELX-02 disulfate’s clinical translatability from preclinical models to human trials?

Methodological Answer:

  • Biomarker bridging : Corrogate in vitro p53 restoration (EC₅₀ ≈ 446 μM) with clinical PD markers (e.g., CFTR function in nasal epithelia) .
  • Trial design : Adopt adaptive Phase II protocols (e.g., Bayesian response-adaptive randomization) to prioritize responsive subpopulations .
  • Regulatory alignment : Align preclinical endpoints with FDA/EMA guidelines for nonsense mutation therapies (e.g., ODD criteria for Alport syndrome) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.